![molecular formula C24H26N2O4S B2538726 N-(4-(N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)sulfamoyl)-3-methylphenyl)acetamide CAS No. 1448051-49-7](/img/structure/B2538726.png)
N-(4-(N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)sulfamoyl)-3-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(4-(N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)sulfamoyl)-3-methylphenyl)acetamide is a complex molecule that appears to be related to a family of acetamide derivatives. These derivatives are often studied for their potential pharmacological properties, including their use as intermediates in drug synthesis and their possible toxicological implications as metabolites of other substances 10.
Synthesis Analysis
The synthesis of related acetamide derivatives typically involves multi-step reactions, starting from simple precursors such as nitrophenols or aminophenols, which are then acylated, silylated, or undergo reductive carbonylation to introduce the desired functional groups . For example, the synthesis of N-hydroxyacetaminophen involves the reduction of potassium p-nitrophenyl sulfate to a hydroxylamine, followed by acetylation and treatment with sulfatase . Similarly, silylated derivatives of N-(2-hydroxyphenyl)acetamide are synthesized through reactions with chlorotrimethylsilane and subsequent transsilylation . These methods could potentially be adapted to synthesize the compound .
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often confirmed using a variety of spectroscopic techniques, including IR, UV, MS, 1H NMR, 13C NMR, and sometimes X-ray crystallography 10. These techniques provide detailed information about the functional groups present, the molecular conformation, and the presence of intra- and intermolecular hydrogen bonds, which are crucial for understanding the chemical behavior of these compounds.
Chemical Reactions Analysis
Acetamide derivatives can participate in a range of chemical reactions. They can be used as synthons in heterocyclic synthesis, react with alcohols to form silanes, and undergo coupling reactions to form azo compounds . The reactivity of these compounds is influenced by the substituents on the aromatic rings and the presence of electron-withdrawing or electron-donating groups, which can stabilize or destabilize reaction intermediates.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as stability, solubility, and melting points, are influenced by their molecular structure. For instance, N-hydroxyacetaminophen is moderately unstable at physiological pH and temperature, while its phenolic sulfate conjugate is stable . The presence of silyl groups can also affect the hydrolytic stability of these compounds . The electronic behavior of intramolecular hydrogen bonds in substituted N-(2-hydroxyphenyl)acetamides has been studied using NBO analysis, which provides insights into their electronic properties .
Relevant Case Studies
Case studies involving acetamide derivatives often focus on their potential biological activities, such as antimicrobial properties or anticancer activity. For example, azo complexes derived from N-(4-hydroxyphenyl)acetamide have been studied for their antimicrobial activity . Additionally, molecular docking analyses have been performed to assess the anticancer potential of certain acetamide derivatives by targeting specific receptors . These studies highlight the importance of acetamide derivatives in medicinal chemistry and their potential applications in drug development.
科学的研究の応用
Chemoselective Acetylation and Synthesis
N-(2-Hydroxyphenyl)acetamide, a related compound, is utilized as an intermediate in the complete natural synthesis of antimalarial drugs. It's produced through the chemoselective monoacetylation of the amino group of 2-aminophenol, employing Novozym 435 as the catalyst. This process highlights the compound's significance in facilitating the synthesis of vital medicinal compounds with a focus on optimizing various parameters like acyl donors and reaction conditions for enhanced yield and selectivity (Magadum & Yadav, 2018).
Antimicrobial Agent Synthesis
In the exploration of new antimicrobial agents, derivatives incorporating the sulfamoyl moiety, similar to the structure of N-(4-(N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)sulfamoyl)-3-methylphenyl)acetamide, have been synthesized. These compounds, through a versatile and accessible synthetic route, have shown promising in vitro antibacterial and antifungal activities. The study aimed to develop heterocyclic compounds with enhanced antimicrobial properties, underscoring the therapeutic potential of sulfamoyl-containing molecules (Darwish et al., 2014).
Coordination Complexes and Antioxidant Activity
Pyrazole-acetamide derivatives, structurally related to the compound , have been synthesized and used to construct novel Co(II) and Cu(II) coordination complexes. These complexes were studied for their structure and antioxidant activity, revealing significant interactions via various hydrogen bonding, which leads to the formation of supramolecular architectures. Such studies indicate the potential of these compounds in creating materials with desirable chemical properties and biological activities (Chkirate et al., 2019).
Green Synthesis
In another application, the catalytic hydrogenation process was utilized for the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate for producing azo disperse dyes. This process represents a shift towards more environmentally friendly manufacturing methods in the chemical industry, reducing reliance on traditional reduction methods. Such research showcases the potential for sustainable practices in the synthesis of key chemical intermediates (Zhang Qun-feng, 2008).
作用機序
The acetamide-sulfonamide compounds were found to inhibit urease in a competitive manner, as indicated by an increase in the Km value of the urease enzyme while the Vmax value remained constant at a certain inhibitor concentration . This suggests that these compounds might bind to the active site of the enzyme, preventing the substrate (urea) from binding and thus inhibiting the enzyme’s activity.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[4-[[2-hydroxy-2-(4-phenylphenyl)propyl]sulfamoyl]-3-methylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-17-15-22(26-18(2)27)13-14-23(17)31(29,30)25-16-24(3,28)21-11-9-20(10-12-21)19-7-5-4-6-8-19/h4-15,25,28H,16H2,1-3H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMBELFUOOHMJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCC(C)(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)sulfamoyl)-3-methylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(Pyridin-3-yl)-2-{[1-(quinoxaline-6-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2538644.png)
![1-(4-chlorophenyl)-4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2538645.png)
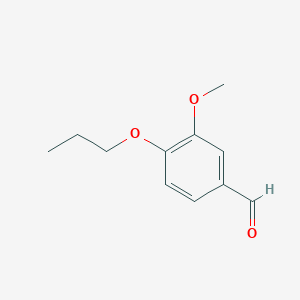

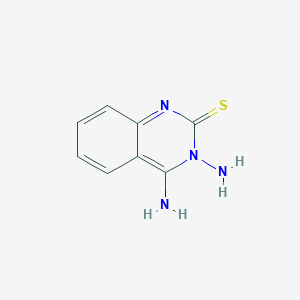
![5-Bromo-1,4,6-trimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B2538652.png)
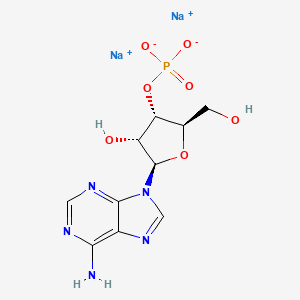
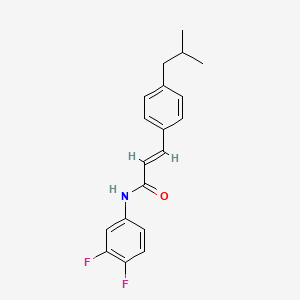
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2538655.png)

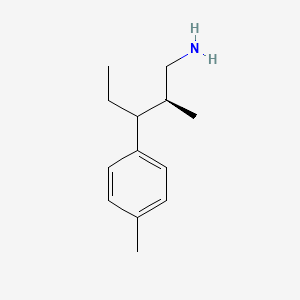

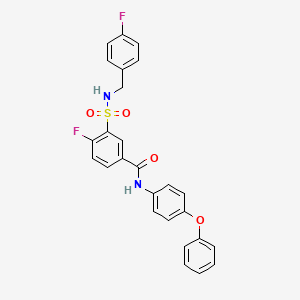
![(2Z)-2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.2.0]heptan-6-ylidene]acetic acid](/img/structure/B2538666.png)